molecular formula C5H3N3O2 B3053881 1H-Imidazole-4-carboxylic acid, 5-cyano- CAS No. 56745-98-3

1H-Imidazole-4-carboxylic acid, 5-cyano-

Cat. No. B3053881
CAS RN: 56745-98-3
M. Wt: 137.1 g/mol
InChI Key: QGERPIOAEFLQSN-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylic acid is an imidazole derivative that contains an imidazole group and a carboxylate group . It has been widely utilized to generate different types of coordination polymers . It’s also used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in many studies. For instance, a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives was synthesized and evaluated for their inhibitory potency against xanthine oxidase .


Molecular Structure Analysis

The molecular structure of 1H-Imidazole-4-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, UV-visible and FTIR spectra suggested that 1H-Imidazole-4,5-dicarboxylic acid was functionalized on the surface of silver nanoparticles through the N atom of the imidazole ring .


Chemical Reactions Analysis

1H-Imidazole-4-carboxylic acid can participate in various chemical reactions. For example, it can be used in the synthesis of coordination polymers . It can also be used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities .


Physical And Chemical Properties Analysis

1H-Imidazole-4-carboxylic acid has a molecular formula of C4H4N2O2 and a molecular weight of 112.09 g/mol .

Scientific Research Applications

Process Intensification in Chemical Synthesis

A study by Carneiro et al. (2015) demonstrated the continuous flow synthesis of 1H-4-substituted imidazoles, which are crucial for the production of NS5A inhibitors like daclatasvir. This method emphasizes high-temperature operation and rapid heating, offering a pathway toward environmentally friendly and efficient chemical synthesis processes Carneiro et al., 2015.

Advancements in Redox-active Ligand Synthesis

Matschke et al. (2009) developed new derivatives of 4H-imidazole with carboxy/cyano groups, highlighting their potential as redox-active ligands for constructing metal-metal multiply bonded compounds and heterobimetallic complexes. This research opens new avenues in the design of coordination compounds with specific electronic properties Matschke et al., 2009.

Catalytic Applications in Asymmetric Synthesis

Etxabe et al. (2015) introduced 1H-Imidazol-4(5H)-ones as novel nucleophilic α-amino acid equivalents in asymmetric synthesis. This approach facilitates the construction of tetrasubstituted stereogenic centers, offering new possibilities for synthesizing N-substituted α-amino acid derivatives with high efficiency Etxabe et al., 2015.

Coordination Polymers and Material Science

Guo et al. (2013) described the synthesis of coordination polymers using imidazole-based multi-carboxylate ligands. These polymers demonstrate diverse architectures and potential applications in material science, ranging from catalysis to gas storage Guo et al., 2013.

Sensing Applications

Emandi et al. (2018) developed fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. This study underscores the role of imidazole derivatives in environmental monitoring and safety, showcasing their selectivity and sensitivity towards specific ions Emandi et al., 2018.

Future Directions

The future directions of 1H-Imidazole-4-carboxylic acid research could involve the development of new drugs. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . For instance, a study identified a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors, suggesting potential future directions for the development of imidazole derivatives .

properties

IUPAC Name

4-cyano-1H-imidazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2/c6-1-3-4(5(9)10)8-2-7-3/h2H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGERPIOAEFLQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472603
Record name 1H-Imidazole-4-carboxylic acid, 5-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56745-98-3
Record name 1H-Imidazole-4-carboxylic acid, 5-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyano-1H-imidazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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